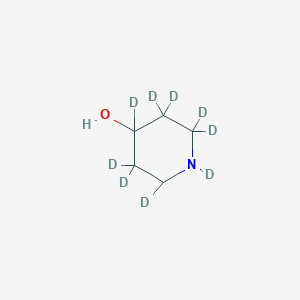

4-Hydroxypiperidine-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxypiperidine-d9 is a deuterated derivative of 4-hydroxypiperidine, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and resistance to metabolic degradation. The molecular formula of this compound is C5H2D9NO, and it has a molecular weight of 110.2 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-d9 typically involves the deuteration of 4-hydroxypiperidine. One common method is the catalytic hydrogenation of 4-piperidone in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions, with a suitable catalyst such as palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain high-purity this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to achieve the desired isotopic purity. Additionally, the process may be optimized to minimize the use of expensive deuterium gas and catalysts, making it more cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxypiperidine-d9 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-piperidone-d9 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with amines.

Major Products

Oxidation: 4-Piperidone-d9.

Reduction: this compound.

Substitution: Various substituted piperidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Research has demonstrated the synthesis of various derivatives of 4-hydroxypiperidine, which have been screened for biological activity. For instance, six substituted phenacyl derivatives were synthesized and tested for analgesic activity, revealing that halogenated derivatives exhibited protective effects against acetic acid-induced writhing in mice . This highlights the potential of 4-hydroxypiperidine derivatives in pain management.

Histamine H3 Receptor Antagonism

4-Hydroxypiperidine-d9 has been explored as a core structure in the development of histamine H3 receptor antagonists. These compounds are significant for treating cognitive disorders such as attention-deficit hyperactivity disorder (ADHD) and Alzheimer’s disease. A notable compound, ADS-003, derived from 4-hydroxypiperidine, demonstrated high potency against the H3 receptor with a pA2 value of 8.47, indicating strong binding affinity . This suggests that modifications to the 4-hydroxypiperidine structure can yield potent therapeutic agents.

Cognitive Enhancement

The ability of certain 4-hydroxypiperidine derivatives to penetrate the blood-brain barrier allows them to influence neurotransmitter release in the central nervous system. Studies indicate that these compounds can enhance extracellular levels of neurotransmitters, presenting opportunities for cognitive enhancement therapies .

Potential in Treating Neurological Disorders

The pharmacological profile of this compound derivatives includes their potential use in treating conditions like epilepsy and schizophrenia. The modulation of histamine receptors is critical in these contexts, as it can lead to improved cognitive function and reduced symptoms associated with these disorders .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Hydroxypiperidine-d9 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and study enzyme kinetics. The deuterium atoms in this compound provide resistance to metabolic degradation, allowing for more accurate and prolonged studies. The compound may interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxypiperidine: The non-deuterated form, which is more susceptible to metabolic degradation.

4-Piperidone: An oxidized form of 4-hydroxypiperidine, used in different synthetic applications.

N-Methyl-4-hydroxypiperidine: A methylated derivative with different pharmacological properties.

Uniqueness

4-Hydroxypiperidine-d9 is unique due to its deuterium labeling, which provides increased stability and resistance to metabolic processes. This makes it particularly valuable in research applications where prolonged stability and accurate tracing are required. Its isotopic labeling also allows for the differentiation between endogenous and exogenous compounds in metabolic studies .

Biologische Aktivität

4-Hydroxypiperidine-d9, a deuterated derivative of 4-hydroxypiperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noteworthy for its role in modulating neurotransmitter systems and its implications in various therapeutic areas, including analgesia and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₄H₉D₉NO

- Molecular Weight : Approximately 89.16 g/mol

The presence of deuterium (D) isotopes enhances the stability and metabolic tracking of the compound in biological studies.

1. Neurotransmitter Modulation

Research indicates that 4-hydroxypiperidine derivatives exhibit significant activity at various neurotransmitter receptors, particularly the dopamine transporter (DAT) and histamine H3 receptors.

Dopamine Transporter Activity

4-Hydroxypiperidine derivatives have shown promising results in modulating dopamine transporters, which are crucial in the treatment of disorders such as cocaine dependence. A study demonstrated that certain derivatives exhibited enhanced binding affinity to DAT compared to standard compounds, suggesting their potential as therapeutic agents for stimulant abuse .

2. Histamine H3 Receptor Antagonism

This compound has been evaluated for its antagonistic effects on histamine H3 receptors. In vitro studies revealed that it acts as a non-imidazole antagonist, influencing food intake and neurotransmitter levels in animal models. The compound ADS-003 (a derivative of 4-hydroxypiperidine) significantly reduced food consumption in rats, indicating its potential role in appetite regulation .

3. Analgesic Properties

The analgesic activity of 4-hydroxypiperidine derivatives has been explored through various assays. A study on halogenated phenacyl derivatives showed that some compounds provided protection against acetic acid-induced writhing in mice, highlighting their potential use in pain management .

Table 1: Binding Affinities of 4-Hydroxypiperidine Derivatives at Dopamine Transporter

| Compound | Binding Affinity (IC50 nM) | Activity Type |

|---|---|---|

| (+)-5 | 0.46 | Stimulant |

| (-)-5 | 56.7 | Inactive |

| (+/-)-5 | 4.05 | Stimulant |

Table 2: Effects of ADS-003 on Food Intake in Rats

| Treatment | Dose (mg/kg) | Food Intake Reduction (%) |

|---|---|---|

| ADS-003 | 3 | Significant |

| Ciproxifan | 3 | Significant |

Case Study 1: Neuropharmacological Evaluation of ADS-003

In a controlled study, ADS-003 was administered to rats over five days. The results indicated a significant reduction in food intake and alterations in neurotransmitter concentrations within the brain. The study concluded that ADS-003 effectively crosses the blood-brain barrier and exhibits potent activity at histamine H3 receptors, comparable to established antagonists like Ciproxifan .

Case Study 2: Analgesic Screening of Halogenated Derivatives

A series of halogenated phenacyl derivatives were synthesized from 4-hydroxypiperidine and screened for analgesic activity using both chemical and thermal methods. The findings revealed that only specific derivatives demonstrated significant analgesic effects, suggesting a structure-activity relationship that warrants further investigation .

Eigenschaften

IUPAC Name |

1,2,2,3,3,4,5,5,6-nonadeuteriopiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D,4D2,5D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOWRFHMPULYOA-YHJFSNJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])O)([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.